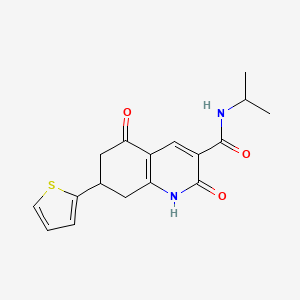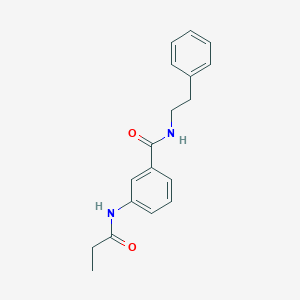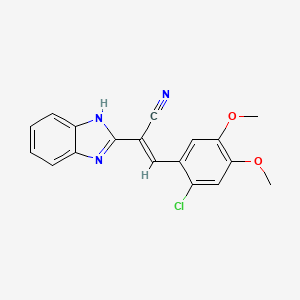![molecular formula C15H12BrNO3 B5340328 2-[2-(3-bromophenyl)vinyl]-4-hydroxy-6-methylnicotinic acid](/img/structure/B5340328.png)
2-[2-(3-bromophenyl)vinyl]-4-hydroxy-6-methylnicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(3-bromophenyl)vinyl]-4-hydroxy-6-methylnicotinic acid, commonly known as BMN-673, is a potent and selective inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in repairing damaged DNA, and its inhibition has been found to be effective in the treatment of various types of cancer.
Applications De Recherche Scientifique
BMN-673 has been extensively studied for its potential use in the treatment of various types of cancer, including breast, ovarian, and prostate cancer. The drug has shown promising results in preclinical studies and has been found to be effective in killing cancer cells with defects in DNA repair pathways. BMN-673 has also been found to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Mécanisme D'action
BMN-673 works by inhibiting the activity of PARP, an enzyme that plays a crucial role in repairing damaged DNA. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately leads to cell death. Cancer cells with defects in DNA repair pathways, such as those with mutations in the BRCA genes, are particularly sensitive to PARP inhibitors like BMN-673.
Biochemical and Physiological Effects:
BMN-673 has been found to be well-tolerated in preclinical studies and has shown minimal toxicity to normal cells. The drug has been found to be effective in killing cancer cells with defects in DNA repair pathways, while sparing normal cells. BMN-673 has also been found to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of BMN-673 is its potency and selectivity for PARP inhibition. The drug has been found to be effective in killing cancer cells with defects in DNA repair pathways, while sparing normal cells. However, one of the limitations of BMN-673 is its low solubility, which can pose a challenge in formulation and delivery.
Orientations Futures
There are several future directions for the development of BMN-673. One area of focus is the development of more potent and selective PARP inhibitors with improved pharmacokinetic properties. Another area of focus is the identification of biomarkers that can predict response to PARP inhibitors, which can help in patient selection and treatment planning. Additionally, there is a need for the development of combination therapies that can enhance the efficacy of PARP inhibitors in cancer treatment.
Méthodes De Synthèse
The synthesis of BMN-673 involves a series of chemical reactions starting from commercially available starting materials. The first step involves the synthesis of 2-bromo-3-methylbenzoic acid, which is then converted to 2-(3-bromophenyl)acetic acid. This intermediate is then reacted with vinyl magnesium bromide to obtain 2-(3-bromophenyl)ethanol. The final step involves the conversion of 2-(3-bromophenyl)ethanol to BMN-673 through a series of chemical reactions. The overall yield of the synthesis is around 10%.
Propriétés
IUPAC Name |
2-[(E)-2-(3-bromophenyl)ethenyl]-6-methyl-4-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c1-9-7-13(18)14(15(19)20)12(17-9)6-5-10-3-2-4-11(16)8-10/h2-8H,1H3,(H,17,18)(H,19,20)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLCWLNCZPCPGG-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=C(N1)C=CC2=CC(=CC=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C(=C(N1)/C=C/C2=CC(=CC=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4R)-4-(4-{[(3-chloro-2-fluorobenzoyl)(methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5340247.png)
![1-(4-chlorophenoxy)-3-[2-(1-hydroxyethyl)-1H-benzimidazol-1-yl]propan-2-ol](/img/structure/B5340265.png)

![4-(cyclopropylmethyl)-1-[2-(3,5-dimethylisoxazol-4-yl)ethyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5340278.png)


![6-methyl-2-[(2-oxo-2-piperidin-1-ylethyl)thio]-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5340290.png)

![2-methoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5340308.png)
![8-[(1-isopropyl-1H-imidazol-5-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5340309.png)
![2-(1,3-benzothiazol-2-yl)-3-[2-(4-bromophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylonitrile](/img/structure/B5340320.png)


![1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperidine-3-carbonitrile](/img/structure/B5340336.png)